molecular formula C14H15NO2 B1470130 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500889-67-7

1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470130
CAS RN: 1500889-67-7
M. Wt: 229.27 g/mol
InChI Key: YVDXHVAKFKWFCU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)methyl-1H-pyrrole-3-carboxylic acid (DMPPCA) is an important organic molecule used for a number of applications in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used as a building block for many organic compounds. DMPPCA is synthesized from various sources, including petroleum and natural gas, and is known for its versatility in chemical synthesis. It is a versatile molecule, with a wide range of applications in chemical and biological research, including the synthesis of drugs and the production of polymers.

Scientific Research Applications

Synthesis and Characterization of Complexes

A dicarboxylic acid derived from a similar compound was used to synthesize mononuclear complexes with zinc (+2) and copper (+2). These complexes exhibit diverse packing patterns and hydrogen bond interactions in their lattices, influenced by the presence or absence of water molecules, highlighting the compound's utility in coordination chemistry (Nath, Kalita, & Baruah, 2011).

Antimicrobial Agent Synthesis

A novel series of derivatives was synthesized for in vitro antimicrobial activity evaluation. These derivatives demonstrate significant antibacterial and antifungal activities, indicating the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives. This property suggests the compound's application in developing fluorescence sensors for chemical detection (Shi et al., 2015).

Photoremovable Protecting Group for Carboxylic Acids

2,5-Dimethylphenacyl esters, related to the compound, were studied for their efficiency as photoremovable protecting groups in organic synthesis or biochemistry. This application is essential for "caged compounds" in biological research (Zabadal et al., 2001).

Synthesis of Pharmacologically Active Carboxamides

New substituted 1H-1-pyrrolylcarboxamides were synthesized, exhibiting pharmacological interest. The compounds used as N-acylating agents demonstrate the broader chemical utility of related pyrrole compounds in pharmaceutical chemistry (Bijev, Prodanova, & Nankov, 2003).

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXHVAKFKWFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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